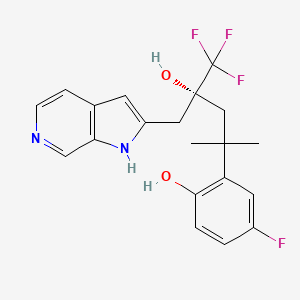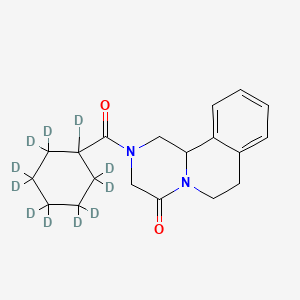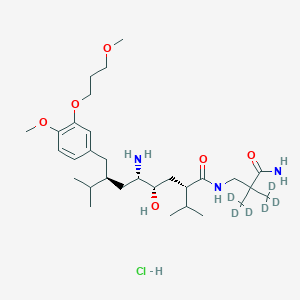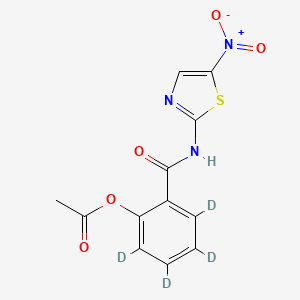![molecular formula C63H83N13O18S2 B1139498 [Orn8]-Urotensin II CAS No. 479065-85-5](/img/structure/B1139498.png)
[Orn8]-Urotensin II
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This usually involves detailing the chemical structure, molecular weight, and other basic properties of the molecule. It may also include information on where it is commonly found or produced and its role or function .
Synthesis Analysis
This involves detailing how the molecule is synthesized, including the reactants, conditions, and catalysts used in the reaction .Molecular Structure Analysis
This involves using techniques such as X-ray crystallography, NMR spectroscopy, or computational methods to determine the 3D structure of the molecule .Chemical Reactions Analysis
This involves studying the reactions that the molecule undergoes, including its reactivity and the conditions under which it reacts .Physical And Chemical Properties Analysis
This involves studying properties such as the molecule’s melting point, boiling point, solubility, and reactivity .Wissenschaftliche Forschungsanwendungen
Agonistic and Antagonistic Properties : [Orn8]-Urotensin II has been identified as a ligand for the UT receptor. It behaves as a full agonist at both human and rat UT receptors in calcium functional assays. Interestingly, in the rat aorta bioassay, it acts as a competitive and selective antagonist with a small but consistent residual agonist activity, making it a partial agonist at UT receptors (Camarda et al., 2002).
Stimulation of Plasma Extravasation : In studies involving mice, [Orn8]-Urotensin II was used to characterize the receptor involved in U-II-induced plasma extravasation. It was found that in the presence of [Orn8]-Urotensin II, the effects of U-II were reduced or abolished in some tissues, indicating its role in modulating UT receptor-mediated responses (Vergura et al., 2004).
Interaction with Various Ligands : [Orn8]-Urotensin II has been used in the study of other UT receptor ligands, like urantide. These studies help in understanding the complex interactions and the pharmacological characterization of UT receptor ligands, revealing insights into their role in the cardiovascular system (Patacchini et al., 2003).
Role in the Cardiovascular System : The UT receptor and its ligands, including [Orn8]-Urotensin II, are involved in various cardiovascular functions. The role of urotensin II and its receptor in the regulation of cardiovascular activities is a significant area of research, with implications for understanding and treating cardiovascular diseases (Richards & Charles, 2004).
Implications in Disease States : Studies also indicate that urotensin II, and by extension its ligands like [Orn8]-Urotensin II, may play a role in various disease states, including renal diseases, diabetes, and cardiovascular disorders. Understanding their mechanism of action can aid in the development of new therapeutic approaches (Mallamaci et al., 2005).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(4S)-4-amino-5-[[(2S,3R)-1-[(2S)-2-[[(2S)-1-[[(4R,7S,10S,13S,16S,19R)-10-(3-aminopropyl)-16-benzyl-4-[[(1S)-1-carboxy-2-methylpropyl]carbamoyl]-7-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicos-19-yl]amino]-3-carboxy-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-hydroxy-1-oxobutan-2-yl]amino]-5-oxopentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C63H83N13O18S2/c1-32(2)51(63(93)94)74-60(90)47-31-96-95-30-46(72-58(88)45(28-50(81)82)71-61(91)48-16-10-24-76(48)62(92)52(33(3)77)75-53(83)39(65)21-22-49(79)80)59(89)69-42(25-34-11-5-4-6-12-34)55(85)70-44(27-36-29-66-40-14-8-7-13-38(36)40)57(87)67-41(15-9-23-64)54(84)68-43(56(86)73-47)26-35-17-19-37(78)20-18-35/h4-8,11-14,17-20,29,32-33,39,41-48,51-52,66,77-78H,9-10,15-16,21-28,30-31,64-65H2,1-3H3,(H,67,87)(H,68,84)(H,69,89)(H,70,85)(H,71,91)(H,72,88)(H,73,86)(H,74,90)(H,75,83)(H,79,80)(H,81,82)(H,93,94)/t33-,39+,41+,42+,43+,44+,45+,46+,47+,48+,51+,52+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBCMJGTVVAXGOV-QXHQCLFZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)C1CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O)CCCN)CC3=CNC4=CC=CC=C43)CC5=CC=CC=C5)NC(=O)C(CC(=O)O)NC(=O)C6CCCN6C(=O)C(C(C)O)NC(=O)C(CCC(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC(=O)O)C(=O)N[C@H]2CSSC[C@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC2=O)CC3=CC=CC=C3)CC4=CNC5=CC=CC=C54)CCCN)CC6=CC=C(C=C6)O)C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@H](CCC(=O)O)N)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C63H83N13O18S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1374.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[Orn8]-Urotensin II | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


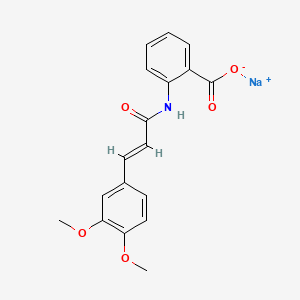
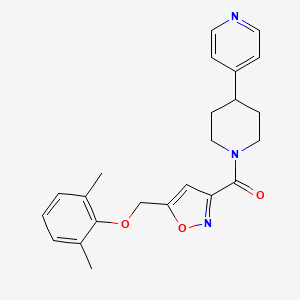
![4-(1,3-Dihydroxypropan-2-yl)-6-methoxypyrido[2,3-b]pyrazin-3(4H)-one](/img/structure/B1139422.png)
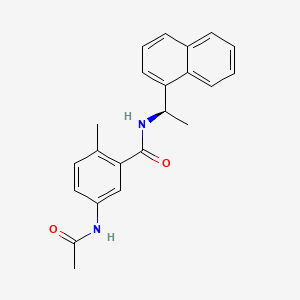
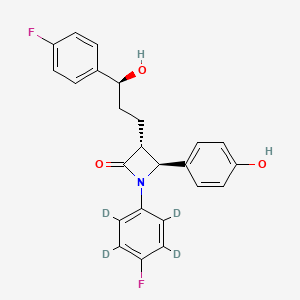

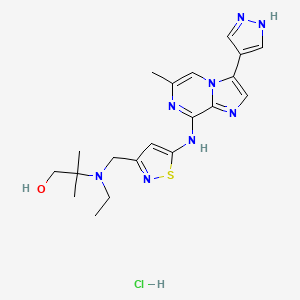
![4-(5-Amino-2-(pyridin-3-yl)thiazolo[5,4-d]pyrimidin-7-yl)-N-(p-tolyl)piperazine-1-carboxamide](/img/structure/B1139432.png)
